molecular formula C9H13NO2 B195784 (1-Cyanocyclohexyl)acetic acid CAS No. 133481-09-1

(1-Cyanocyclohexyl)acetic acid

Cat. No. B195784
Key on ui cas rn: 133481-09-1
M. Wt: 167.2 g/mol
InChI Key: YGFXLCAKCKPSQQ-UHFFFAOYSA-N
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Patent
US05068413

Procedure details

35.5 g (1-Cyanocyclohexyl)-malonic acid are suspended in 400 mL toluene and heated, while stirring, for about one hour to 80-85° C. In the course of the decarboxylation, an almost clear solution is obtained. After filtration, the toluene is distilled off in a vacuum at 35° C. The crude product is dissolved in a saturated aqueous solution of sodium bicarbonate and stirred with ethyl acetate. After separating off the organic phase, the aqueous phase is acidified with concentrated hydrochloric acid, while cooling with ice to 5° C. The solid product which precipitates out is filtered off with suction and then washed with water. The filter cake is dissolved in ethyl acetate and the solution dried over anhydrous sodium sulphate. After filtration, the ethyl acetate is evaporated on a rotary evaporator at 35° C. The residue is dried to constant weight in a vacuum drying cabinet at 35° C. 19.6 g of the title compound are obtained (70% of theory); m.p. 102° C.
Name
(1-Cyanocyclohexyl)-malonic acid
Quantity
35.5 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1([CH:9](C(O)=O)[C:10]([OH:12])=[O:11])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1)#[N:2]>C1(C)C=CC=CC=1>[C:1]([C:3]1([CH2:9][C:10]([OH:12])=[O:11])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1)#[N:2]

Inputs

Step One
Name
(1-Cyanocyclohexyl)-malonic acid
Quantity
35.5 g
Type
reactant
Smiles
C(#N)C1(CCCCC1)C(C(=O)O)C(=O)O
Step Two
Name
Quantity
400 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
82.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
while stirring, for about one hour to 80-85° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
CUSTOM
Type
CUSTOM
Details
In the course of the decarboxylation, an almost clear solution is obtained
FILTRATION
Type
FILTRATION
Details
After filtration
DISTILLATION
Type
DISTILLATION
Details
the toluene is distilled off in a vacuum at 35° C
DISSOLUTION
Type
DISSOLUTION
Details
The crude product is dissolved in a saturated aqueous solution of sodium bicarbonate
STIRRING
Type
STIRRING
Details
stirred with ethyl acetate
CUSTOM
Type
CUSTOM
Details
After separating off the organic phase
TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice to 5° C
CUSTOM
Type
CUSTOM
Details
The solid product which precipitates out
FILTRATION
Type
FILTRATION
Details
is filtered off with suction
WASH
Type
WASH
Details
washed with water
DISSOLUTION
Type
DISSOLUTION
Details
The filter cake is dissolved in ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the solution dried over anhydrous sodium sulphate
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the ethyl acetate is evaporated on a rotary evaporator at 35° C
CUSTOM
Type
CUSTOM
Details
The residue is dried to constant weight in a vacuum
CUSTOM
Type
CUSTOM
Details
drying cabinet at 35° C

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(#N)C1(CCCCC1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 19.6 g
YIELD: CALCULATEDPERCENTYIELD 69.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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